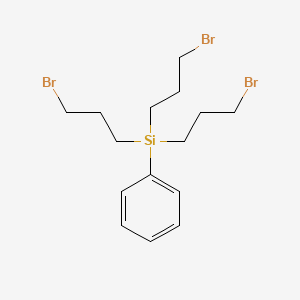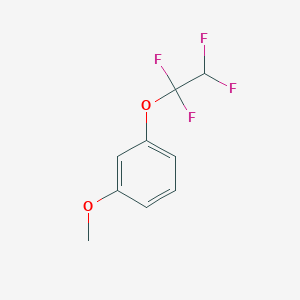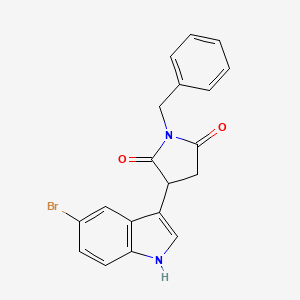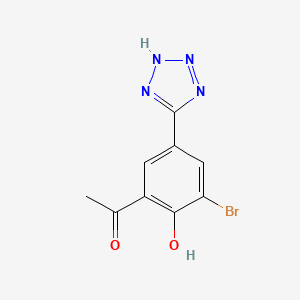
sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure. The process often includes electrophilic aromatic substitution reactions, where specific substituents are introduced to the benzene ring under controlled conditions . Common reagents used in these reactions include halogens, acids, and other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, acids, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in fields like pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: Known for its use in immunohistochemistry and enzyme-linked immunosorbent assays.
Sodium triphenylphosphine trisulfonate: Used in industrial catalysis and known for its water-soluble properties.
Properties
CAS No. |
189241-35-8 |
|---|---|
Molecular Formula |
C22H29Na |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C22H29.Na/c1-21(2,3)17-22(4,5)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,16-17H2,1-5H3;/q-1;+1 |
InChI Key |
KNJNLWLOXYNTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)

![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)



![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)

![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)

